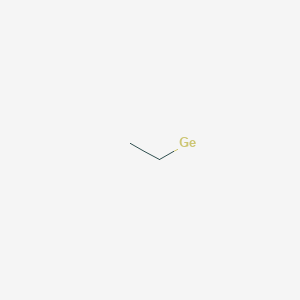
Ethylger-manium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C₂H₈Ge It is a colorless, flammable liquid that is used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C2H5MgBr→Ge(C2H5)2+2MgBrCl
The resulting diethylgermane can then be reduced to ethylgermane using lithium aluminum hydride:
Ge(C2H5)2+LiAlH4→GeH3C2H5+LiAlH3C2H5
Industrial Production Methods
In industrial settings, ethylgermane can be produced through the reaction of germanium dioxide with ethylsilane in the presence of a catalyst. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethylgermane undergoes various chemical reactions, including:
Oxidation: Ethylgermane can be oxidized to form germanium dioxide and ethylene.
Reduction: It can be reduced to form germane and ethane.
Substitution: Ethylgermane can undergo substitution reactions with halogens to form halogermanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Halogens like chlorine and bromine are used in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and ethylene.
Reduction: Germane and ethane.
Substitution: Halogermanes such as chlorogermane and bromogermane.
Scientific Research Applications
Ethylgermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Ethylgermane derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases.
Industry: Ethylgermane is used in the production of germanium-based semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which ethylgermane exerts its effects involves the interaction of its germanium atom with various molecular targets. In biological systems, organogermanium compounds are believed to modulate immune responses and exhibit antioxidant properties. The exact molecular pathways involved are still under investigation, but it is thought that ethylgermane can interact with cellular proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Ethylgermane can be compared with other organogermanium compounds such as:
Methylgermane (CH₃GeH₃): Similar in structure but with a methyl group instead of an ethyl group.
Diethylgermane (C₄H₁₀Ge): Contains two ethyl groups attached to the germanium atom.
Germane (GeH₄): The simplest germanium hydride, lacking any organic substituents.
Properties
Molecular Formula |
C2H5Ge |
|---|---|
Molecular Weight |
101.69 g/mol |
InChI |
InChI=1S/C2H5Ge/c1-2-3/h2H2,1H3 |
InChI Key |
GIEAINOVPLDQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















